1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a pyrrole ring
Preparation Methods
The synthesis of 1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Pyrrole Ring Formation: The pyrrole ring is synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The benzodioxole and pyrrole moieties are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Acetylation: The final step involves the acetylation of the pyrrole ring to introduce the acetyl group at the desired position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, disrupting microtubule dynamics and leading to cell cycle arrest at the S phase. This ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
1-[4-ACETYL-1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE can be compared with other benzodioxole and pyrrole-containing compounds:
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Known for its stimulant properties.
1-(1,3-Benzodioxol-5-yl)-2-bromopropane: Used in organic synthesis as an intermediate.
1-(1,3-Benzodioxol-5-yl)-2-nitropropene: A precursor in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
1-[4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-10-17(12(3)20)18(13(4)21)11(2)19(10)8-14-5-6-15-16(7-14)23-9-22-15/h5-7H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPYVQFXMDTLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC3=C(C=C2)OCO3)C)C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.